Amidotrizoic Acid-d6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

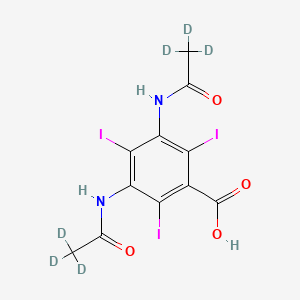

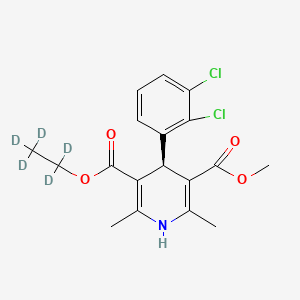

Amidotrizoic Acid-d6 is a biochemical used for proteomics research . It is also known as Diatrizoic acid . It is the labelled analogue of Amidotrizoic Acid and could be used in assistant diagnosis as a density gradient reagent for blood cell separation .

Synthesis Analysis

A one-pot protocol for the synthesis of triiodosubstituted aromatic (benzoic) acids, radiopaque analogues of amidotrizoic acid, has been reported . The study used I2/AgNO as an effective iodinating reagent and suitably substituted 3 methoxybenzoic acid derivatives as appropriate targets for iodination .Molecular Structure Analysis

The molecular formula of this compound is C11H3D6I3N2O4 . The molecular weight is 619.95 .Applications De Recherche Scientifique

Effect on Algal Growth : Amidotrizoic Acid-d6, in its sodium form (sodium amidotrizoate), has been shown to influence the growth and content of primary metabolites in the green alga Chlorella vulgaris. At certain concentrations, it suppressed cell number, chlorophyll, total carotenoids, and monosaccharides, suggesting it might possess anti-auxin activity, similar to triiodonezoic acid (TIBA) (Pietryczuk et al., 2010).

Tracking Urban Groundwater Contamination : this compound, used as an iodinated X-ray contrast medium, has been detected in urban groundwater, indicating sewer leaks as a major entrance pathway. This study found amidotrizoic acid frequently in groundwater samples, highlighting its potential use as a tracer in urban water management (Wolf et al., 2012).

Synthesis and Hemostatic Activity : New amide derivatives involving amidotrizoic acid have been synthesized and evaluated for their hemostatic activity. These compounds showed promising results in clotting tests and could potentially be used in medical applications (Banach et al., 2022).

Anaphylactoid Reactions and Medical Applications : Amidotrizoic acid has been reported to cause anaphylactoid reactions during medical procedures like cholecystectomy. This highlights its impact on patient health during diagnostic and therapeutic procedures (Ishiyama et al., 1992).

Analysis in Water Samples : The compound has been analyzed in water samples, indicating its presence and concentration in environmental studies. This application is significant for monitoring water quality and contamination levels (Sacher et al., 2005).

Mécanisme D'action

Target of Action

Amidotrizoic Acid-d6, also known as Diatrizoate, is primarily used as an X-ray contrast medium . It is used in a variety of diagnostic imaging methods, including angiography, urography, cholangiography, computed tomography, hysterosalpingography, and retrograde pyelography . It can also be used for imaging the gastrointestinal tract in patients allergic to barium .

Mode of Action

this compound is an iodine-containing X-ray contrast agent . It contains iodine, which is known to be particularly electron-dense and effectively scatters or stops X-rays . Depending on how the agent is administered, it localizes or builds up in certain areas of the body. The resulting high level of iodine allows the X-rays to create a “picture” of the area .

Biochemical Pathways

It is known that the compound’s iodine content plays a crucial role in its function as a contrast agent . The iodine atoms in the compound scatter or stop X-rays, allowing for clear imaging of the area of interest .

Pharmacokinetics

It is known that the compound is minimally absorbed from the intestines and excreted into the urinary bladder . Due to its high osmolarity, it can draw water from the surrounding tissues into the intestines, potentially causing dehydration in individuals with already small plasma volumes, such as infants .

Result of Action

The primary result of this compound’s action is the creation of clear, detailed images of the body’s internal structures during X-ray imaging . The areas of the body in which the radiopaque agent localizes will appear white on the X-ray film, creating a contrast that helps doctors see any special conditions that may exist in that organ or part of the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness as a contrast agent can be affected by the patient’s hydration status, as dehydration can increase the compound’s osmotic effect . Additionally, this compound is classified as an environmental contaminant , indicating that it can persist in the environment after use and potentially impact environmental health.

Safety and Hazards

According to the safety data sheet, Amidotrizoic Acid-d6 should be handled with care to avoid dust formation and inhalation . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, mouth should be rinsed with water . It’s not classified as a hazardous substance or mixture .

Orientations Futures

While specific future directions for Amidotrizoic Acid-d6 are not mentioned in the sources, it’s worth noting that iodine-containing compounds like this compound continue to be of interest in the field of proteomics research and medical imaging . As such, future research may continue to explore its potential applications and improve upon its synthesis methods .

Analyse Biochimique

Biochemical Properties

Amidotrizoic Acid-d6 is a density gradient reagent used for blood cell separation . It is also used as a diagnostic aid as a radiopaque medium

Cellular Effects

This compound, like its parent compound Diatrizoate, is used as a contrast agent in radiology . It helps visualize veins, the urinary system, spleen, and joints, as well as in computer tomography (CT scan) . It is known to cause apoptosis, disrupt cellular energy, disturb calcium homeostasis, and disrupt tubular cell polarity . These effects are thought to be linked to oxidative stress .

Molecular Mechanism

This compound, as a radiopaque agent, contains iodine which blocks x-rays . Depending on how it is administered, it localizes or builds up in certain areas of the body . The high level of iodine allows x-rays to create a “picture” of the area . This creates the needed contrast between one organ and other tissues, helping doctors see any special conditions that may exist in that organ or part of the body .

Temporal Effects in Laboratory Settings

It is known that this compound is used in proteomics research , suggesting that it may have some stability in laboratory settings.

Metabolic Pathways

It is known that Diatrizoate, the parent compound of this compound, is involved in several metabolic pathways, including triglyceride biosynthesis, fatty acid beta-oxidation, bile acid biosynthesis, cholesterol metabolism, and oxidative phosphorylation .

Transport and Distribution

It is known that Diatrizoate, the parent compound of this compound, is minimally absorbed from the intestines and excreted into the urinary bladder .

Subcellular Localization

It is known that Diatrizoate, the parent compound of this compound, is used to visualize various subcellular structures during X-ray imaging .

Propriétés

IUPAC Name |

2,4,6-triiodo-3,5-bis[(2,2,2-trideuterioacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPYQUNUQOZFHG-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C([2H])([2H])[2H])I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/no-structure.png)

![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)